Enhanced Acceptor Activity vs. Monovalent GlcNAc Substrates
In a direct head-to-head comparison using bovine β-(1→4)-galactosyltransferase and UDP-galactose as donor, compound 10 exhibited an acceptor activity that was 7–8-fold greater than that of monovalent 2-acetamido-2-deoxy-β-D-glucopyranoside analogues carrying only a single GlcNAc residue [1]. The bivalent presentation of two terminal GlcNAc groups on a flexible C10 spacer enables simultaneous engagement of both acceptor subsites, a mode of binding that is structurally impossible for any mono-GlcNAc probe [1][2].
| Evidence Dimension | Relative acceptor activity (galactosylation rate) |
|---|---|
| Target Compound Data | 7–8-fold higher activity (compound 10, 1,10-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-azi-1,10-decanediol) |
| Comparator Or Baseline | Monovalent 2-acetamido-2-deoxy-β-D-glucopyranoside analogues (1 GlcNAc unit; e.g., benzyl GlcNAc, free GlcNAc) |
| Quantified Difference | 7–8-fold superiority |
| Conditions | Bovine milk β-(1→4)-galactosyltransferase, UDP-galactose donor, standard assay conditions (Carbohydr. Res. 1992, 233, 125–139) |
Why This Matters
For procurement decisions, a 7–8-fold higher acceptor activity means that significantly less probe is required to achieve equivalent enzymatic turnover, reducing reagent cost per assay and improving signal-to-noise in photoaffinity labeling experiments.
- [1] Ats, S.-C., Lehmann, J., & Petry, S. (1992). A spacer-modified disaccharide as a photoaffinity reagent for the acceptor-binding area of bovine (1→4)-β-D-galactosyltransferase: comparison of its acceptor properties with those of other 2-acetamido-2-deoxy-β-D-glucopyranosides. Carbohydrate Research, 233, 125–139. doi:10.1016/s0008-6215(00)90925-x View Source
- [2] Ats, S.-C., Lehmann, J., & Petry, S. (1994). Differing rates of galactosylation of homologous spacer-modified disaccharides are an indication for two separate GlcNAc binding-sites in galactosyltransferase. Carbohydrate Research, 252, 325–332. doi:10.1016/0008-6215(94)90029-9 View Source
